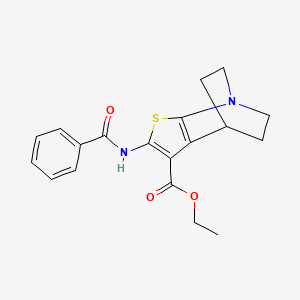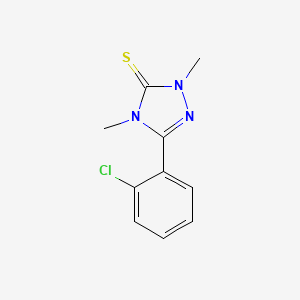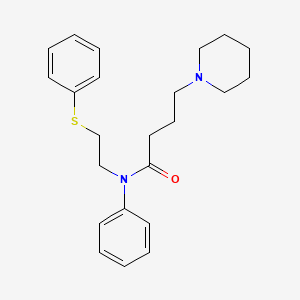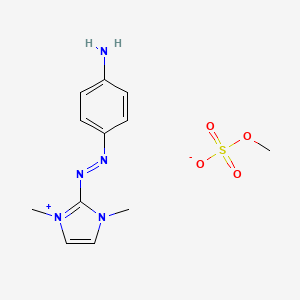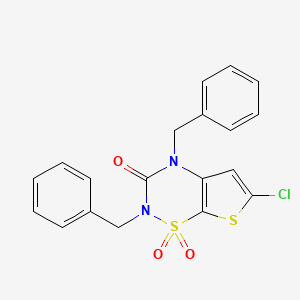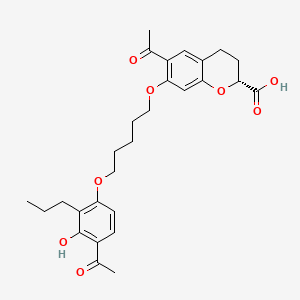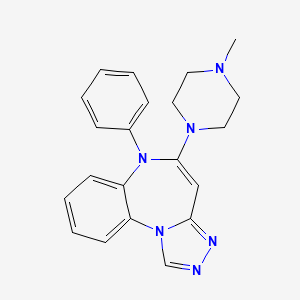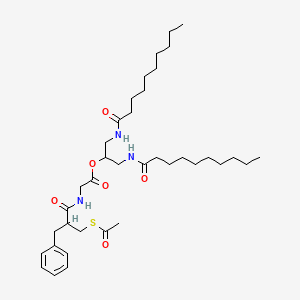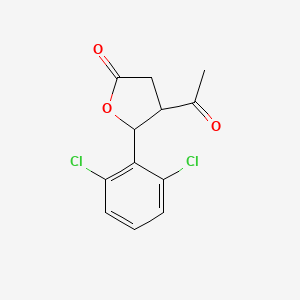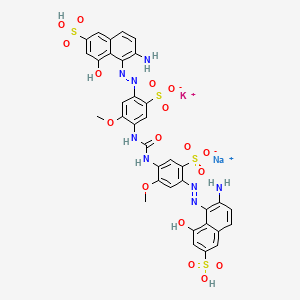
Potassium sodium dihydrogen 5,5'-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, leather, and paper industries due to their bright and diverse color range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes diazotization of aromatic amines followed by coupling reactions with other aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the required quality and yield. The final product is usually isolated through filtration, crystallization, and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction typically produces aromatic amines. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a dye in textile, leather, and paper industries due to its bright color and stability.
Wirkmechanismus
The mechanism of action of potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) involves its interaction with various molecular targets. The compound’s azo groups can form complexes with metal ions, affecting their availability and activity. Additionally, the aromatic rings can interact with biological membranes and proteins, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
- Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(3-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
Uniqueness
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is unique due to the presence of methoxy and sulphonate groups, which enhance its solubility and stability. These functional groups also influence the compound’s color properties, making it suitable for specific industrial applications where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
83221-55-0 |
|---|---|
Molekularformel |
C35H28KN8NaO17S4 |
Molekulargewicht |
1023.0 g/mol |
IUPAC-Name |
potassium;sodium;2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-5-[[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-2-methoxy-5-sulfonatophenyl]carbamoylamino]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C35H30N8O17S4.K.Na/c1-59-27-11-23(40-42-33-19(36)5-3-15-7-17(61(47,48)49)9-25(44)31(15)33)29(63(53,54)55)13-21(27)38-35(46)39-22-14-30(64(56,57)58)24(12-28(22)60-2)41-43-34-20(37)6-4-16-8-18(62(50,51)52)10-26(45)32(16)34;;/h3-14,44-45H,36-37H2,1-2H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;/q;2*+1/p-2 |
InChI-Schlüssel |
HWGFJXNIRHIFIX-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N.[Na+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


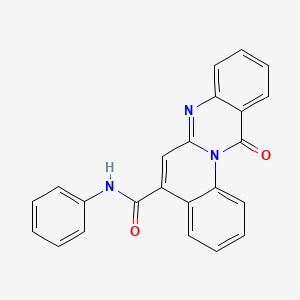
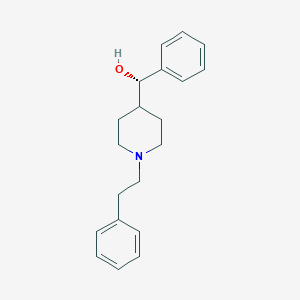
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
